Cas no 765914-73-6 (Benzenamine, 5-bromo-4-(2,4-difluorophenoxy)-2-methyl-)
765914-73-6 structure
Product Name:Benzenamine, 5-bromo-4-(2,4-difluorophenoxy)-2-methyl-
CAS-nummer:765914-73-6
MF:C13H10BrF2NO
MW:314.125409603119
CID:1780581
PubChem ID:57418760
Update Time:2025-04-21
Benzenamine, 5-bromo-4-(2,4-difluorophenoxy)-2-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 5-bromo-4-(2,4-difluorophenoxy)-2-methyl-
- SCHEMBL2443815
- DTXSID201224431
- 765914-73-6
- 5-Bromo4-(2,4-difluorophenoxy)-2-methylphenylamine
- 5-Bromo-4-(2,4-difluorophenoxy)-2-methylaniline
- 5-Bromo-4-(2,4-difluorophenoxy)-2-methylbenzenamine
- 5-Bromo-4-(2,4-difluorophenoxy)-2-methylphenylamine
- KRQQKQMUIMEFPX-UHFFFAOYSA-N
-
- Inchi: 1S/C13H10BrF2NO/c1-7-4-13(9(14)6-11(7)17)18-12-3-2-8(15)5-10(12)16/h2-6H,17H2,1H3
- InChI-sleutel: KRQQKQMUIMEFPX-UHFFFAOYSA-N
- LACHT: BrC1=CC(=C(C)C=C1OC1C=CC(=CC=1F)F)N
Berekende eigenschappen
- Exacte massa: 312.99138g/mol
- Monoisotopische massa: 312.99138g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 282
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 35.2Ų
Benzenamine, 5-bromo-4-(2,4-difluorophenoxy)-2-methyl- Gerelateerde literatuur
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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